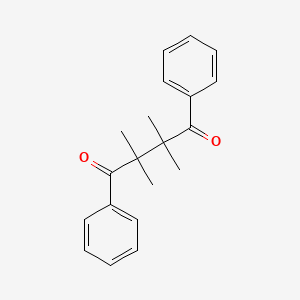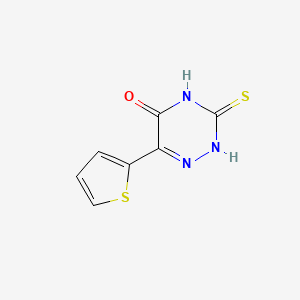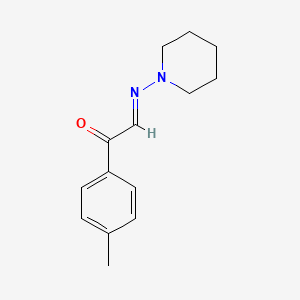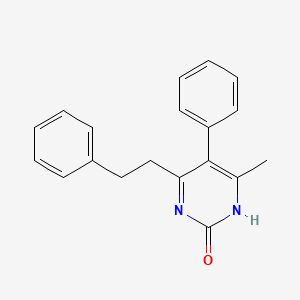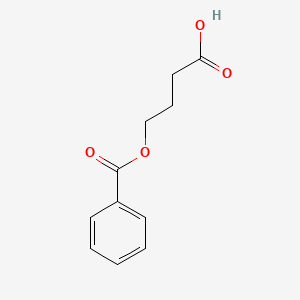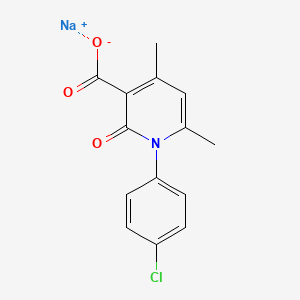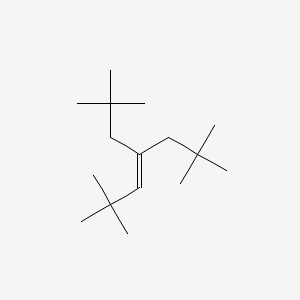
4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene is a branched hydrocarbon with a complex structure. This compound belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. The unique arrangement of its carbon atoms and the presence of multiple methyl groups make it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene can be achieved through various organic reactions. One common method involves the alkylation of a suitable alkene precursor with a 2,2-dimethylpropyl group under controlled conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkene, followed by the addition of the alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the addition of the 2,2-dimethylpropyl group to the alkene. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process.
化学反応の分析
Types of Reactions
4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon (Pd/C) can convert the compound into a saturated hydrocarbon.
Substitution: Halogenation reactions using chlorine (Cl2) or bromine (Br2) can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under mild heating.
Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst at room temperature.
Substitution: Cl2 or Br2 in an inert solvent like carbon tetrachloride (CCl4) under UV light.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of a saturated hydrocarbon.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of steric hindrance on reaction mechanisms.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, where its hydrophobic properties can aid in the encapsulation of hydrophobic drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials, including lubricants and polymers.
作用機序
The mechanism by which 4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene exerts its effects depends on the specific reaction or application. In chemical reactions, the compound’s reactivity is influenced by the steric hindrance provided by the multiple methyl groups. This can affect the accessibility of the double bond to reactants, thereby influencing the reaction rate and product distribution.
類似化合物との比較
Similar Compounds
2,2,4,4-Tetramethylpentane: Another branched hydrocarbon with similar steric properties.
2,2-Dimethylbutane: A simpler branched alkane with fewer carbon atoms.
3,3-Dimethylpentane: A branched hydrocarbon with a different arrangement of methyl groups.
Uniqueness
4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene is unique due to its specific arrangement of carbon atoms and the presence of a double bond. This structure results in distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
34235-29-5 |
|---|---|
分子式 |
C16H32 |
分子量 |
224.42 g/mol |
IUPAC名 |
4-(2,2-dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene |
InChI |
InChI=1S/C16H32/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h10H,11-12H2,1-9H3 |
InChIキー |
SEGJKPWHSIYVBS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(=CC(C)(C)C)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



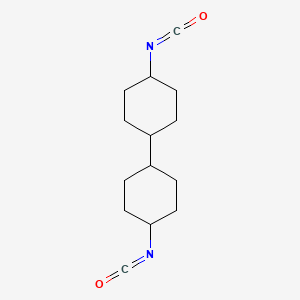
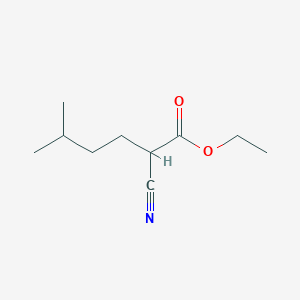
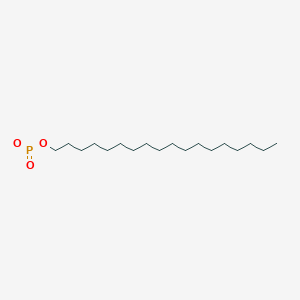
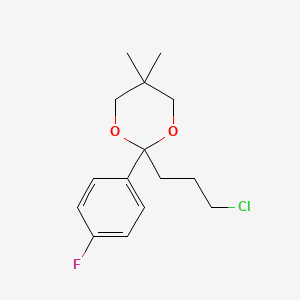
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
